molecular formula C11H11FN4OS B15200890 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide

2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide

Cat. No.: B15200890
M. Wt: 266.30 g/mol
InChI Key: LKLNSDXPIJNDNO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group and a methyl group at the 5- and 4-positions, respectively. The benzamide moiety is fluorinated at the 2-position, enhancing its electronic and steric properties. This compound’s synthesis likely involves coupling a fluorinated benzoic acid derivative with a functionalized triazole intermediate, as described in analogous procedures for related benzamides .

Properties

Molecular Formula

C11H11FN4OS

Molecular Weight

266.30 g/mol

IUPAC Name

2-fluoro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide

InChI

InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-13-10(17)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,17)(H,15,18)

InChI Key

LKLNSDXPIJNDNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide typically involves multiple steps. One common synthetic route includes the condensation of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide involves its interaction with specific molecular targets. The triazole ring and the benzamide moiety allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzamide-Triazole Class

Key structural analogues include:

Compound Name Substituents on Triazole Benzamide Substituents Notable Features Reference
2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide 5-SH, 4-CH₃ 2-F High potential for redox activity due to -SH; methyl enhances steric hindrance. N/A
3-Fluoro-N-(5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-benzamide 5-SCH₃ 3-F Methylsulfanyl group reduces reactivity compared to -SH; altered fluorine position.
2-Fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide N/A (phenolic core) 2-F, 5-(3-F-C₆H₄) Triazole replaced with phenolic ring; multiple fluorines enhance lipophilicity.
3-chloro-4-fluoro-N-(5-((5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methylthio)-1,3,4-thiadiazol-2-yl)benzamide Oxadiazole-thiadiazole hybrid 3-Cl, 4-F Complex heterocyclic system; nitro group introduces electron-withdrawing effects.

Key Comparative Findings

Reactivity and Stability :

  • The mercapto (-SH) group in the target compound distinguishes it from analogues with methylsulfanyl (-SCH₃) or hydroxyl (-OH) substituents. Thiols are prone to oxidation, which may limit shelf stability but enable disulfide-mediated interactions in biological systems .
  • In contrast, the methylsulfanyl group in 3-Fluoro-N-(5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-benzamide offers greater stability but reduced nucleophilicity .

Electronic and Steric Effects: Fluorine at the 2-position on the benzamide (target compound) vs. The methyl group at the 4-position of the triazole in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to unsubstituted triazoles .

Synthetic Yields :

  • While direct yield data for the target compound are unavailable, analogous benzamide couplings (e.g., 2-Fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide ) achieved 59% yield after chromatographic purification, suggesting similar challenges in optimizing reactions for triazole-containing analogues .

Research Implications and Limitations

  • Gaps in Data : The provided evidence lacks explicit biological activity or solubility data for the target compound, limiting mechanistic comparisons.
  • Computational Insights : Tools like SHELX and ORTEP could be employed to model crystallographic structures and compare intermolecular interactions with analogues.
  • Future Directions: Functional assays comparing thiol-mediated activity (target compound) vs. methylsulfanyl or phenolic derivatives are needed to validate structure-activity relationships.

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